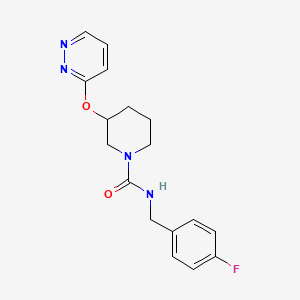

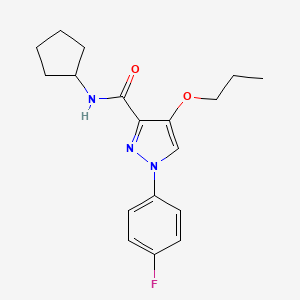

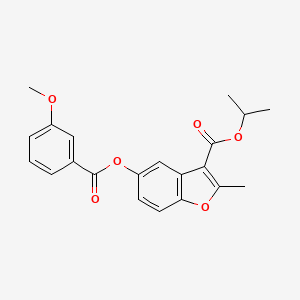

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide involves several steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps has been documented, indicating the complexity and the meticulous approach required in synthesizing such compounds (Yang Fang-wei, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those incorporating fluorobenzyl and piperazine structures, relies heavily on spectroscopic methods like 1H NMR, 19F NMR, and ESI-MS. These techniques confirm the structures of intermediates and target compounds, providing a deep insight into the molecular configuration and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

The chemical reactions involving N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide and its derivatives can be quite specific, involving targeted substitutions and modifications to alter the compound's properties for desired applications. For instance, electrophilic fluorination has been used to synthesize compounds for imaging dopamine D4 receptors, indicating the tailored chemical reactions essential for developing functional materials and pharmaceutical agents (O. Eskola et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, single crystal XRD data can provide valuable information on the crystalline structure, which is essential for understanding the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and biological activity, are fundamental aspects of research on N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide. Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including interactions with dopamine receptors and potential applications in imaging studies of the brain (O. Eskola et al., 2002).

Applications De Recherche Scientifique

Antituberculosis Activity

A study by V. U. Jeankumar et al. (2013) described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds tested, one that shared a structural similarity with N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide showed promising activity against various tests, including an in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, highlighting its potential as a therapeutic agent against tuberculosis.

Met Kinase Inhibition for Cancer Therapy

G. M. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors Schroeder et al.. These compounds, including analogues structurally related to N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, supporting their potential use in cancer therapy.

Inotropic Activity for Heart Conditions

Research on 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides by Ji-Yong Liu et al. (2009) found that some derivatives exhibited positive inotropic activity, suggesting potential for treating heart conditions Liu et al.. These findings indicate the versatility of compounds structurally related to N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide in therapeutic development.

Neuroreceptor Imaging

The development of radiotracers for PET imaging of serotonin 1A receptors in the brain, as studied by J. Choi et al. (2015), offers insights into the serotonergic neurotransmission and its role in various neurological conditions Choi et al.. This research highlights the utility of structurally similar compounds in understanding and potentially treating neurological disorders.

Alzheimer's Disease Research

V. Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe in conjunction with PET for quantifying receptor densities in the brains of Alzheimer's disease patients Kepe et al.. The study demonstrated decreased receptor densities in patients, correlating with the severity of clinical symptoms, thus providing valuable insights into the pathophysiology of Alzheimer's disease.

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZXSDJQFBJSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)

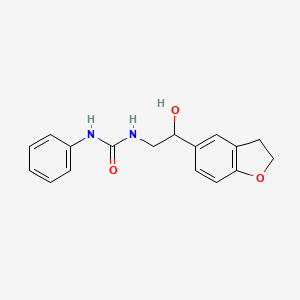

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)

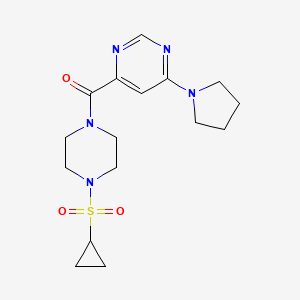

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

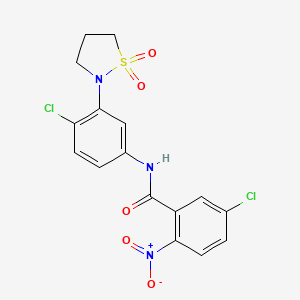

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)